molecular formula C21H17I B15465237 7-(Iodomethyl)-1,12-dimethyltetraphene CAS No. 60786-50-7

7-(Iodomethyl)-1,12-dimethyltetraphene

Cat. No.: B15465237
CAS No.: 60786-50-7
M. Wt: 396.3 g/mol
InChI Key: HDPMXYHDDUFVOV-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-1,12-dimethyltetraphene (CAS: 495552; MF: C₂₁H₁₇I; MW: 396.26) is a polycyclic aromatic hydrocarbon (PAH) derivative of benz[a]anthracene (tetraphene) with two methyl groups at positions 1 and 12 and an iodomethyl (-CH₂I) substituent at position 7 . The compound’s planar aromatic structure, combined with its halogenated and alkylated functional groups, confers unique physicochemical properties. The iodomethyl group serves as a reactive handle for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic organic chemistry and materials science. Its polar surface area (PSA) of 0 indicates high hydrophobicity, typical of unfunctionalized PAHs, which influences solubility and aggregation behavior .

Properties

CAS No.

60786-50-7

Molecular Formula

C21H17I

Molecular Weight

396.3 g/mol

IUPAC Name

7-(iodomethyl)-1,12-dimethylbenzo[a]anthracene

InChI

InChI=1S/C21H17I/c1-13-6-5-7-15-10-11-18-19(12-22)17-9-4-3-8-16(17)14(2)21(18)20(13)15/h3-11H,12H2,1-2H3

InChI Key

HDPMXYHDDUFVOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C)CI

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to structurally related PAHs and halogenated derivatives to highlight its distinct properties:

Compound Name Molecular Formula Molecular Weight Substituent Positions Reactivity and Applications Notes
7-(Iodomethyl)-1,12-dimethyltetraphene C₂₁H₁₇I 396.26 1,12-(CH₃); 7-(CH₂I) High reactivity at iodomethyl site; used in targeted synthesis
9-(Iodomethyl)anthracene C₁₅H₁₁I 294.15 9-(CH₂I) Simpler structure with lower steric hindrance; faster substitution kinetics
1,12-Dimethyltetraphene C₂₀H₁₆ 256.34 1,12-(CH₃) Lacks halogen; limited utility in further derivatization
7-Bromomethyl-1,12-dimethyltetraphene (hypothetical) C₂₁H₁₇Br 373.27 1,12-(CH₃); 7-(CH₂Br) Bromine’s lower atomic weight and higher electronegativity may alter reaction selectivity vs. iodine analogs

Research Findings and Analysis

Reactivity: The iodomethyl group in this compound provides a superior leaving group compared to non-halogenated analogs like 1,12-dimethyltetraphene. This facilitates Suzuki-Miyaura or Ullmann-type couplings, which are less feasible in the absence of a halogen .

Physicochemical Properties :

  • The molecular weight (396.26) and extended aromatic system of this compound result in lower solubility in polar solvents compared to smaller PAHs like 9-(iodomethyl)anthracene (MW: 294.15) .
  • Methyl groups at positions 1 and 12 increase lipophilicity, which may enhance aggregation in hydrophobic environments, a trait leveraged in organic semiconductor design .

Applications: Unlike non-halogenated PAHs (e.g., 1,12-dimethyltetraphene), the iodomethyl group enables precise functionalization for drug delivery systems or fluorescent probes. Compared to bromine analogs, iodine’s larger atomic radius and weaker C-I bond may favor radical-mediated reactions or photochemical applications .

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